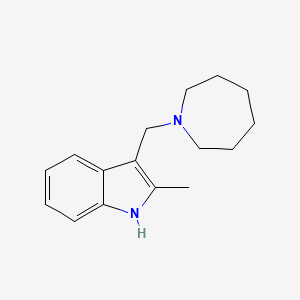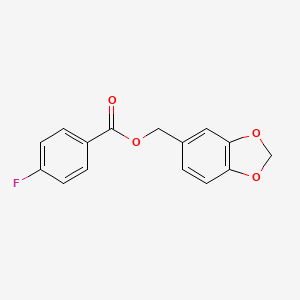![molecular formula C16H20F3N5O B5615344 1-[4-methyl-2-({2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)pyrimidin-5-yl]ethanone](/img/structure/B5615344.png)
1-[4-methyl-2-({2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)pyrimidin-5-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical is part of a broader class of compounds characterized by their heterocyclic nature, incorporating pyrazole and pyrimidinone rings. These compounds are notable for their wide range of potential applications in pharmaceuticals and materials science due to their unique chemical and physical properties. Research into these compounds often focuses on their synthesis, structural analysis, and reactivity to explore their utility further (Attaby et al., 2006; Abdelhamid et al., 2016).
Synthesis Analysis
Synthesis techniques for such compounds often involve multi-step reactions that yield a range of heterocyclic compounds with diverse properties. For example, the synthesis may start from simpler precursors like amino-pyrazoles or ethanones, undergoing reactions such as condensation, cyclization, and functionalization to achieve the desired complex structures. Methods have been developed to synthesize related compounds efficiently, highlighting the versatility of synthetic strategies in accessing a broad spectrum of heterocyclic derivatives (Abdel‐Aziz et al., 2008; Tavakoli-Hoseini et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds in this class is typically characterized using techniques like NMR, mass spectrometry, and X-ray crystallography. These methods provide detailed information about the arrangement of atoms within the molecule, essential for understanding the compound's chemical behavior and reactivity. Studies have elucidated the structures of similar compounds, offering insights into their conformational dynamics and the influence of substituents on their overall geometry (Wu et al., 2006; Mary et al., 2015).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, reflecting their rich chemistry. Their reactivity is often modulated by the presence of electron-withdrawing or electron-donating groups, affecting their interaction with reagents and other molecules. Research has explored the reactions of similar compounds, revealing their potential in synthesizing novel heterocyclic compounds with valuable properties (Erkin et al., 2014; Flores et al., 2006).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their practical applications. These properties are influenced by the molecular structure, particularly the nature and positioning of functional groups. Studies have provided comprehensive analyses of the physical properties of analogous compounds, aiding in the development of materials with tailored characteristics for specific applications (Jismy et al., 2018).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards different reagents, and stability under various conditions, are essential for understanding how these compounds can be used in synthesis, as ligands, or as pharmacophores. Investigations into the chemical properties of related compounds have shed light on their reactivity patterns, providing a foundation for designing new reactions and predicting the behavior of these compounds in biological systems (Chebib & Quinn, 1997).
Propiedades
IUPAC Name |
1-[4-methyl-2-[[2-methyl-3-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]propyl]amino]pyrimidin-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N5O/c1-9(8-24-14(16(17,18)19)5-10(2)23-24)6-20-15-21-7-13(12(4)25)11(3)22-15/h5,7,9H,6,8H2,1-4H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNWJGAJDZVDIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)CC(C)CNC2=NC=C(C(=N2)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-methyl-2-({2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)pyrimidin-5-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(isothiazol-5-ylcarbonyl)-7-propyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5615265.png)
![1-methyl-8-[(1-methyl-1H-indol-2-yl)methyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5615266.png)
![N-(2-fluorophenyl)-3-{[(3-phenylpropanoyl)amino]methyl}piperidine-1-carboxamide](/img/structure/B5615279.png)
![3-amino-2-anilino-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5615281.png)
![N-methyl-N-[(5-methyl-2-furyl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5615288.png)
![3-methoxy-N-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}benzamide](/img/structure/B5615291.png)
![(4R)-N,N-diethyl-1-methyl-4-({[(2-methylphenyl)thio]acetyl}amino)-L-prolinamide](/img/structure/B5615292.png)
![N-(1,1-dimethylpropyl)-2-[6-oxo-4-(1-piperazinyl)-1(6H)-pyridazinyl]acetamide hydrochloride](/img/structure/B5615306.png)
![4-(2-methoxyphenyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5615308.png)


![1-butyl-4-[(dimethylamino)(3-methylphenyl)acetyl]-2-piperazinone](/img/structure/B5615332.png)

